molecular formula C22H25NO5 B2396931 8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one CAS No. 859669-19-5

8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2396931
CAS No.: 859669-19-5
M. Wt: 383.444
InChI Key: PZXNREQGQRJPOD-UHFFFAOYSA-N
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Description

8-((Diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a complex organic compound with a unique structure that includes a chromenone core, a diethylamino group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the diethylamino and dimethoxyphenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-((Diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form a dihydro derivative.

    Substitution: The diethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a chromone derivative, while reduction can produce a dihydrochromenone.

Scientific Research Applications

8-((Diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It can be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, while the chromenone core can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2H-chromen-2-one: Lacks the diethylamino and dimethoxyphenyl groups, resulting in different chemical properties and biological activities.

    3-(2,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one:

    8-((Diethylamino)methyl)-7-hydroxy-2H-chromen-2-one: Lacks the dimethoxyphenyl group, which influences its chemical behavior and biological interactions.

Uniqueness

The unique combination of the diethylamino, dimethoxyphenyl, and chromenone moieties in 8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one gives it distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-(diethylaminomethyl)-3-(2,4-dimethoxyphenyl)-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-5-23(6-2)13-18-19(24)10-7-14-11-17(22(25)28-21(14)18)16-9-8-15(26-3)12-20(16)27-4/h7-12,24H,5-6,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXNREQGQRJPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=C(C=C(C=C3)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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